An In-depth Technical Guide to the Chemical Properties of 5-Methyl-4-nitrothiazole
An In-depth Technical Guide to the Chemical Properties of 5-Methyl-4-nitrothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-4-nitrothiazole, systematically known as 4-methyl-5-nitro-1,3-thiazole, is a heterocyclic aromatic compound. Its structure, featuring a thiazole ring substituted with a methyl and a nitro group, makes it a subject of interest in medicinal chemistry and synthetic organic chemistry. The electron-withdrawing nature of the nitro group significantly influences the chemical reactivity and properties of the thiazole ring. This technical guide provides a comprehensive overview of the core chemical properties of 5-methyl-4-nitrothiazole, including its synthesis, reactivity, and physicochemical characteristics, based on available scientific data.
Chemical and Physical Properties
While extensive experimental data for 5-methyl-4-nitrothiazole is not widely published, its fundamental properties can be summarized from available databases and analogous compounds.
Table 1: Physicochemical Properties of 5-Methyl-4-nitrothiazole
| Property | Value | Source |
| IUPAC Name | 4-methyl-5-nitro-1,3-thiazole | PubChem[1] |
| Synonyms | 5-Methyl-4-nitrothiazole | ChemSrc |
| CAS Number | 26213-72-9 | PubChem[1] |
| Molecular Formula | C4H4N2O2S | PubChem[1] |
| Molecular Weight | 144.15 g/mol | PubChem[1] |
| Boiling Point (predicted) | 243.0 °C at 760 mmHg | ChemSrc |
| Flash Point (predicted) | 100.8 °C | ChemSrc |
| Density (predicted) | 1.438 g/cm³ | ChemSrc |
Synthesis
The primary route for the synthesis of 5-methyl-4-nitrothiazole is expected to be the direct nitration of 5-methylthiazole. This electrophilic aromatic substitution is a common method for introducing nitro groups onto heterocyclic rings.
Experimental Protocol: Nitration of 5-Methylthiazole (Proposed)
This protocol is based on general procedures for the nitration of thiazole derivatives.
Materials:
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5-Methylthiazole
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Concentrated Sulfuric Acid (H₂SO₄)
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Fuming Nitric Acid (HNO₃)
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Ice
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Sodium Carbonate (Na₂CO₃) solution
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Dichloromethane (CH₂Cl₂) or other suitable organic solvent
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
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Slowly add 5-methylthiazole to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.
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Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled.
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Add the nitrating mixture dropwise to the solution of 5-methylthiazole in sulfuric acid. The reaction is exothermic and the temperature should be carefully controlled to stay within the 0-10 °C range.
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After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Once the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring.
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Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7.
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Extract the product from the aqueous layer with dichloromethane.
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Combine the organic extracts and dry over anhydrous magnesium sulfate.
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Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
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The crude 5-methyl-4-nitrothiazole can be purified by column chromatography or recrystallization.
Logical Workflow for the Proposed Synthesis of 5-Methyl-4-nitrothiazole:
Caption: Proposed synthesis workflow for 5-methyl-4-nitrothiazole.
Reactivity
The chemical reactivity of 5-methyl-4-nitrothiazole is dictated by the interplay of the electron-rich thiazole ring and the strongly electron-withdrawing nitro group.
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Nucleophilic Aromatic Substitution: The presence of the nitro group at the 4-position is expected to activate the thiazole ring towards nucleophilic aromatic substitution, particularly at the 2- and 5-positions.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This provides a synthetic route to 5-methyl-4-aminothiazole, a potentially valuable building block for further chemical modifications.
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Reactions of the Methyl Group: The methyl group at the 5-position can undergo reactions typical of alkyl-substituted aromatic systems, such as oxidation or halogenation under specific conditions.
Logical Relationship of Reactivity:
Caption: Reactivity pathways of 5-methyl-4-nitrothiazole.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for 5-Methyl-4-nitrothiazole
| Technique | Predicted Features |
| ¹H NMR | A singlet for the proton at the 2-position of the thiazole ring. A singlet for the methyl protons at the 5-position. The chemical shifts would be influenced by the nitro group. |
| ¹³C NMR | Resonances for the three carbon atoms of the thiazole ring and one for the methyl carbon. The carbon atom attached to the nitro group would be significantly deshielded. |
| IR Spectroscopy | Strong characteristic absorption bands for the asymmetric and symmetric stretching of the N-O bonds of the nitro group, typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 144.15 g/mol . Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the thiazole ring. |
Biological Activity and Signaling Pathways
Currently, there is a lack of published research detailing the specific biological activities or the involvement of 5-methyl-4-nitrothiazole in any signaling pathways. The broader class of nitrothiazoles has been investigated for various medicinal applications, including as antimicrobial and anticancer agents. The nitro group in such compounds can be bioreduced to generate reactive nitrogen species that can induce cellular damage in pathogens or cancer cells. However, without specific studies on 5-methyl-4-nitrothiazole, any discussion of its biological role remains speculative.
Hypothetical Mechanism of Action for a Nitroaromatic Compound:
Caption: A generalized bioreductive activation pathway for nitroaromatic compounds.
Conclusion
5-Methyl-4-nitrothiazole is a heterocyclic compound with potential for further investigation in synthetic and medicinal chemistry. While detailed experimental data is currently limited, this guide provides a foundational understanding of its chemical properties based on established chemical principles and data from related compounds. The proposed synthetic route via nitration of 5-methylthiazole offers a starting point for its preparation. Further research is warranted to fully characterize this molecule, including the acquisition of comprehensive spectroscopic data and the exploration of its potential biological activities. Such studies will be crucial in unlocking the full potential of 5-methyl-4-nitrothiazole for various scientific applications.
